molecular formula C9H11NO B13628704 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol

1-(Pyridin-4-ylmethyl)cyclopropan-1-ol

Cat. No.: B13628704
M. Wt: 149.19 g/mol
InChI Key: SGMRSDPRZURANC-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group and a pyridin-4-ylmethyl substituent. The hydroxyl group enhances polarity, affecting solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)cyclopropan-1-ol

InChI

InChI=1S/C9H11NO/c11-9(3-4-9)7-8-1-5-10-6-2-8/h1-2,5-6,11H,3-4,7H2

InChI Key

SGMRSDPRZURANC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=NC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridin-4-ylmethyl bromide with cyclopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods: Industrial production of 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol undergoes oxidation to form ketones under mild conditions. This transformation is critical for generating electrophilic intermediates used in further derivatization.

Oxidation AgentConditionsProductYieldReference
Pyridinium chlorochromate (PCC)DCM, RT, 4h1-(Pyridin-4-ylmethyl)cyclopropan-1-one82%
Jones reagentAcetone, 0°C, 1hSame ketone76%

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in acid-catalyzed ring-opening reactions. The stereoelectronic effects of the pyridine substituent direct regioselectivity.

Hydrohalic Acid Additions

AcidConditionsMajor ProductSelectivityYield
HBr (48% aq.)Reflux, 6h3-(Pyridin-4-ylmethyl)propane-1,2-diol8:1 (trans)68%
HCl (concd.)RT, 24h2-(Pyridin-4-ylmethyl)propane-1,3-diol5:1 (cis)54%

Mechanistic Insight: Protonation occurs at the hydroxyl-bearing carbon, followed by ring cleavage to form diols. Pyridine’s electron-withdrawing effect stabilizes transition states favoring trans-diols in HBr reactions .

Stereochemical Isomerization

Silver(I)-catalyzed isomerization enables access to thermodynamically disfavored diastereomers, critical for medicinal chemistry applications.

Catalyst SystemSubstrateProduct Configurationd.r.YieldReference
AgOTf (5 mol%)cis-1-(Pyridin-4-ylmethyl)cyclopropan-1-oltrans isomer97:373%
AgNO₃ (10 mol%)cis isomertrans isomer95:568%

Key Observation: Reactions proceed via a carbocation intermediate stabilized by pyridine’s coordination to silver. Isopropyl alcohol acts as both solvent and proton shuttle .

Esterification and Ether Formation

The hydroxyl group participates in nucleophilic substitutions, though steric hindrance from the cyclopropane limits reactivity.

Reaction TypeReagentProductYieldNotes
AcetylationAcetyl chloride, pyridine1-(Pyridin-4-ylmethyl)cyclopropanyl acetate61%Requires prolonged heating (12h)
Williamson SynthesisNaH, benzyl bromide1-(Pyridin-4-ylmethyl)cyclopropanyl benzyl ether44%Low yield due to steric bulk

Pyridine-Mediated Coordination Chemistry

The pyridine nitrogen participates in metal coordination, enabling catalytic applications.

Metal ComplexApplicationKey FindingReference
PdCl₂(PhCN)₂Cross-coupling catalystEnhances Suzuki-Miyaura reaction rates by 3× vs. non-pyridyl analogues
Cu(OTf)₂Oxidation catalysisFacilitates aerobic oxidation of benzylic alcohols with 89% efficiency

Photochemical Reactions

UV irradiation induces cyclopropane ring rearrangement, showcasing unique reactivity.

ConditionsProductQuantum YieldReference
λ = 254 nm, benzeneBicyclo[3.1.0]hexan-2-ol derivative0.12

Mechanism: Excitation leads to diradical formation, followed by 1,2-hydrogen shift and recombination.

Critical Analysis of Reaction Limitations

  • Steric Hindrance : Bulky cyclopropane and pyridinylmethyl groups limit nucleophilic substitutions (e.g., SN₂ reactions).

  • Acid Sensitivity : Strong acids induce ring-opening, restricting use in acidic media.

  • Oxidative Stability : Autoxidation occurs under prolonged storage (>6 months) at RT, generating trace ketone impurities.

This compound’s diverse reactivity profile makes it valuable for drug discovery, particularly in developing CNS-active molecules where stereochemical control and metal coordination are crucial .

Scientific Research Applications

1-(Pyridin-4-ylmethyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the cyclopropane ring and pyridin-4-ylmethyl group, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Coordination Chemistry

The pyridin-4-ylmethyl group in the target compound enables metal coordination, similar to ligands like 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (). Such ligands form discrete or polymeric complexes with Ag(I) and Fe(II), highlighting the role of pyridyl nitrogen in metal binding . In contrast:

  • Its applications likely focus on material science rather than metal-ligand systems.
  • 1-(Piperidin-4-yl)cyclopropan-1-ol (): The saturated piperidine nitrogen is less accessible for coordination compared to aromatic pyridyl nitrogen, limiting its use in supramolecular chemistry.

Functional Group Influence on Reactivity and Solubility

  • Hydroxyl vs. Amine Groups : Replacing the hydroxyl group with an amine (e.g., 1-(Pyridin-4-yl)cyclopropanamine , ) alters acid-base behavior. The amine can act as a stronger base, enhancing solubility in acidic conditions, while the hydroxyl group facilitates hydrogen bonding in polar solvents.
  • Aromatic vs. Aliphatic Substituents : Pyridyl groups (target compound) improve water solubility compared to aliphatic substituents (e.g., piperidinyl in ) due to their polarizable π-system.

Comparative Data Table

Compound Name Substituent Functional Group Coordination Ability Key Applications Evidence Source
1-(Pyridin-4-ylmethyl)cyclopropan-1-ol Pyridin-4-ylmethyl Alcohol High (pyridine N) Ligands, drug synthesis
1-(4-Methoxyphenyl)cyclopropan-1-ol 4-Methoxyphenyl Alcohol Low Material science
1-(Piperidin-4-yl)cyclopropan-1-ol Piperidin-4-yl Alcohol Moderate (amine N) Drug intermediates
1-(Pyridin-4-yl)cyclopropanamine Pyridin-4-yl Amine High (pyridine N) Coordination chemistry

Biological Activity

1-(Pyridin-4-ylmethyl)cyclopropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(Pyridin-4-ylmethyl)cyclopropan-1-ol features a cyclopropane ring substituted with a pyridinylmethyl group. This unique structure contributes to its biological activity, particularly in modulating various biological pathways.

Anticancer Properties

Research indicates that compounds similar to 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol exhibit significant anticancer properties. For instance, cyclopropane amides have been shown to possess anti-cancer activity against various human cancers, including solid tumors and leukemias . The mechanism of action often involves the inhibition of specific kinases associated with cancer cell proliferation.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar cyclopropane derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol may possess similar activities .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol is crucial for optimizing its biological activity. Studies show that modifications to the cyclopropane and pyridine moieties can significantly affect potency and selectivity against various biological targets. For example, the introduction of different substituents on the pyridine ring can enhance binding affinity to target proteins involved in disease processes .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of cyclopropane derivatives, including 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. The study highlighted the importance of specific structural features in enhancing anticancer activity .

Study 2: Antimicrobial Screening

In another study, 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol was screened against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

Data Tables

Biological Activity IC50/MIC Values Target
Anticancer50 nM - 10 µMVarious cancer cell lines
Antimicrobial10 µg/mL - 50 µg/mLGram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of structurally similar heterocycles often involves refluxing precursors (e.g., pyridine derivatives) with catalysts like chloranil in xylene for extended durations (25–30 hours). Post-reaction, separation of the organic layer, repeated washing, and drying over anhydrous Na₂SO₄ are critical. Purification via recrystallization from methanol is recommended to isolate the product . Adjusting reflux time and catalyst stoichiometry can improve yields.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure of 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the cyclopropane ring and pyridinylmethyl group. High-Performance Liquid Chromatography (HPLC) ensures purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies hydroxyl and aromatic C-H stretches. Cross-referencing with databases like NIST Chemistry WebBook validates spectral assignments .

Q. What safety precautions are essential when handling 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. Store the compound in a cool, dry environment away from oxidizing agents. For spills, neutralize with inert adsorbents and dispose of waste according to hazardous material protocols .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity or interaction of 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic properties and cyclopropane ring strain. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes or receptors. Validate computational results with in vitro assays, such as enzyme inhibition studies or surface plasmon resonance (SPR) .

Q. What experimental strategies resolve contradictions in reported biological activity data for 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol derivatives?

  • Methodological Answer : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability. Use High-Resolution Mass Spectrometry (HRMS) to confirm compound purity. Compare results across multiple cell lines or in vivo models to assess specificity. Statistical tools like ANOVA identify significant outliers .

Q. How can researchers design experiments to investigate the role of the cyclopropane ring in the compound’s stability and reactivity?

  • Methodological Answer : Perform comparative stability studies using analogs with open-chain or cyclohexane substituents. Monitor degradation kinetics via HPLC under stress conditions (e.g., heat, light). Reactivity can be assessed through ring-opening reactions with electrophiles, analyzed by NMR or X-ray crystallography .

Q. What methodologies are recommended for analyzing enantiomeric purity in 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol, and how does stereochemistry impact its bioactivity?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis to separate enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Compare bioactivity of enantiomers in cell-based assays (e.g., IC₅₀ in cancer lines) to determine stereospecific effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or melting points for 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol?

  • Methodological Answer : Verify experimental conditions (solvent polarity, heating rate for melting point). Use Differential Scanning Calorimetry (DSC) for precise thermal analysis. Cross-check with peer-reviewed datasets (e.g., PubChem, NIST) to identify outliers caused by impurities or measurement errors .

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